molecular formula C15H30N2O B6151414 3,3-dibutyl-1-cyclohexylurea CAS No. 57883-86-0

3,3-dibutyl-1-cyclohexylurea

Cat. No.: B6151414
CAS No.: 57883-86-0
M. Wt: 254.41 g/mol
InChI Key: ZUTUVTVLZVGFQC-UHFFFAOYSA-N
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Description

3,3-dibutyl-1-cyclohexylurea is a derivative of urea that has garnered significant attention in various fields, including material sciences, organic chemistry, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dibutyl-1-cyclohexylurea typically involves the reaction of cyclohexylamine with butyl isocyanate under controlled conditions. The reaction is carried out in a non-polar solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using a two-step process. The first step involves the reaction of cyclohexylamine with chlorocarbonylsulfenyl chloride to produce cyclohexylcarbonylsulfenyl chloride. In the second step, this intermediate is reacted with butylamine in the presence of a phase-transfer catalyst to yield the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-dibutyl-1-cyclohexylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding urea derivative with oxidized side chains.

    Reduction: The major product is the reduced form of the urea derivative.

    Substitution: The major products are substituted urea derivatives.

Scientific Research Applications

3,3-dibutyl-1-cyclohexylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dibutyl-1-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylurea: Another urea derivative with similar structural properties.

    3,3-dibutyl-1,1-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1Lambda6,2,5-benzothiadiazepin-8-yl: A compound with similar functional groups.

Uniqueness

3,3-dibutyl-1-cyclohexylurea is unique due to its specific combination of butyl and cyclohexyl groups attached to the urea core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

57883-86-0

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

1,1-dibutyl-3-cyclohexylurea

InChI

InChI=1S/C15H30N2O/c1-3-5-12-17(13-6-4-2)15(18)16-14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,16,18)

InChI Key

ZUTUVTVLZVGFQC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1CCCCC1

Purity

95

Origin of Product

United States

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